2-(benzylthio)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
描述
The compound 2-(benzylthio)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex 1,3,4-thiadiazole derivative featuring:
- Two 1,3,4-thiadiazole rings connected via a thioether (-S-) linkage.
- A benzylthio group (C₆H₅CH₂S-) and ethylthio group (C₂H₅S-) as substituents.
- An acetamide bridge (-NH-C(=O)-CH₂-) critical for biological interactions.
For example, derivatives like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide exhibit potent anticancer activity against breast (MDA-MB-231) and glioblastoma (U87) cell lines .
属性
IUPAC Name |
2-benzylsulfanyl-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S5/c1-2-27-16-22-20-15(29-16)19-13(25)10-28-17-23-21-14(30-17)18-12(24)9-26-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,18,21,24)(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWKNRHGFWXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzylthio)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential applications in medicinal chemistry.
Structure and Synthesis
The compound's structure incorporates a 1,3,4-thiadiazole moiety linked to various functional groups that enhance its biological activity. The synthesis typically involves the reaction of thiadiazole derivatives with acetamides and thiols.
Anticancer Activity
Numerous studies have investigated the anticancer properties of 1,3,4-thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against human cancer cell lines including MCF-7 (breast cancer), A431 (skin cancer), and PC3 (prostate cancer), demonstrating varying degrees of cytotoxicity and induction of apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A431 | 9.0 | VEGFR-2 inhibition |
| PC3 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives has also been widely studied. Compounds have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. The agar well diffusion method has been employed to evaluate their antibacterial properties . Notably, some derivatives have exhibited superior activity compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Bacillus subtilis | 22 |
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial properties, several studies have reported anti-inflammatory activities associated with thiadiazole derivatives. These compounds may inhibit key inflammatory mediators and enzymes involved in inflammatory processes . Furthermore, some derivatives have demonstrated neuroprotective effects and potential applications in treating neurodegenerative diseases .
Case Studies
- Cytotoxicity Study : A derivative similar to the target compound was tested for cytotoxicity against A431 cells using the MTT assay. The results indicated significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics .
- Antibacterial Evaluation : Another study focused on a series of thiadiazole derivatives showed promising antibacterial activity against multi-drug resistant strains. The compounds were effective in inhibiting bacterial growth in vitro .
科学研究应用
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have been evaluated for their ability to inhibit tumor growth in vitro. Specifically, derivatives similar to 2-(benzylthio)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have shown moderate to potent anticancer activity against cell lines such as HEK293 and NCI-H226 .
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial efficacy. Research indicates that thiadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, derivatives featuring the thiadiazole moiety have been shown to possess comparable antimicrobial activity to standard antibiotics like ciprofloxacin .
- Antioxidant Activity
Case Study 1: Anticancer Efficacy
A series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HEK293 | 15 |
| B | NCI-H226 | 10 |
| C | BT474 | 12 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria, several compounds demonstrated significant inhibition zones comparable to standard antibiotics .
| Compound | Bacteria Type | Inhibition Zone (mm) |
|---|---|---|
| D | E. coli | 18 |
| E | S. aureus | 20 |
| F | Pseudomonas aeruginosa | 17 |
相似化合物的比较
Structural Analogues and Their Activities
The following table summarizes key structural analogues and their biological activities:
Key Structural and Functional Differences
Substituent Effects on Activity: Benzylthio groups (as in the target compound and ) enhance lipophilicity and membrane permeability, favoring kinase inhibition . Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) improve target binding via polar interactions . Ureido moieties (e.g., in ) enable hydrogen bonding with VEGFR-2/BRAF kinases, enhancing antiproliferative activity .
Biological Target Specificity :
- Compounds with dual thiadiazole rings (target compound, ) often target tyrosine kinases (e.g., abl/src) .
- Benzothiazole hybrids (e.g., ) show selectivity for VEGFR-2/BRAF , critical in angiogenesis and proliferation .
Trifluoromethyl groups (e.g., ) improve metabolic resistance and bioavailability .
Research Findings and Trends
- Anticancer Activity : Thiadiazole-acetamide hybrids with bulky aromatic substituents (e.g., benzylthio, trifluoromethylphenyl) demonstrate superior anticancer potency due to enhanced target binding .
- Kinase Inhibition : Structural complexity (e.g., dual thiadiazole rings) correlates with multi-kinase inhibition , reducing drug resistance risks .
常见问题
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions. A common method involves refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with the precursor in dry acetone using anhydrous potassium carbonate as a base. Ultrasound-assisted synthesis has also been shown to improve reaction efficiency by reducing reaction time and increasing yields. Key optimization steps include solvent selection (e.g., acetone for polarity control) and temperature modulation during reflux (typically 3–5 hours) .
Q. What characterization techniques are critical for structural confirmation?
Essential techniques include:
- IR spectroscopy to confirm functional groups (e.g., thioamide C=S stretching at ~650–750 cm⁻¹).
- ¹H/¹³C NMR to verify proton environments and carbon backbone integrity (e.g., benzylthio protons at δ ~4.5 ppm).
- Mass spectrometry (MS) for molecular weight validation (e.g., GC-MS with [M+H]+ peaks matching calculated values).
- Elemental analysis to confirm purity and stoichiometry .
Q. What purification methods are effective post-synthesis?
Recrystallization using ethanol or ethanol/water mixtures is standard for isolating pure solid products. For complex mixtures, column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 7:3 ratios) can resolve intermediates. TLC (hexane:ethyl acetate, 9:1) is recommended for monitoring reaction progress .
Advanced Research Questions
Q. How can researchers evaluate the anticancer potential of this compound?
- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control. Calculate IC₅₀ values (e.g., compound 4y in showed IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ against MCF-7).
- Selectivity testing : Include non-cancer cell lines (e.g., NIH3T3 fibroblasts) to assess toxicity specificity.
- Mechanistic studies : Evaluate aromatase inhibition (e.g., IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ for compound 4y) or kinase inhibition (e.g., VEGFR-2/BRAF targeting in ) .
Q. What strategies address discrepancies in cytotoxicity data across studies?
- Standardize cell culture conditions : Use consistent passage numbers, serum types, and incubation times.
- Validate assay protocols : Include internal controls (e.g., cisplatin) and replicate experiments across independent labs.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzyl rings in ) to identify critical pharmacophores .
Q. How to conduct molecular docking studies for target interaction analysis?
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target selection : Prioritize kinases (e.g., VEGFR-2, BRAF) based on structural homology to known inhibitors.
- Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with in vitro kinase inhibition assays (e.g., IC₅₀ < 1 µM) .
Q. How to design analogs to improve pharmacokinetic properties?
- Modify substituents : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility.
- In silico ADMET prediction : Use tools like SwissADME to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- Metabolic stability testing : Assess half-life in liver microsomes and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
